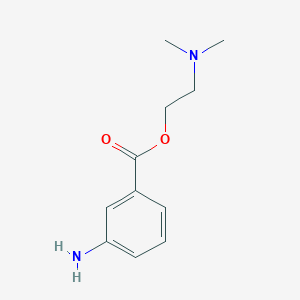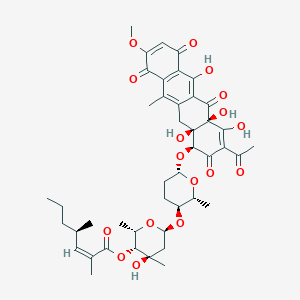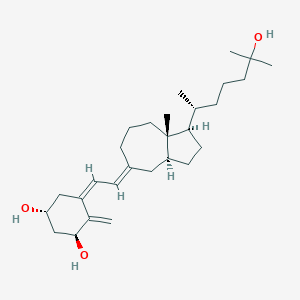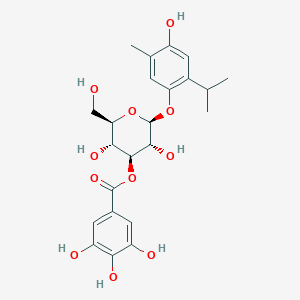
4-Boc-amino-2,2-dimethylbutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-amino-2,2-dimethylbutyric acid is a PROTAC linker . It is composed of alkyl chains and can be used to synthesize a range of PROTACs .
Synthesis Analysis
The synthesis of this compound involves the use of alkyl chains . It is used as a linker in the creation of various PROTACs .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H21NO4 . Its exact mass is 231.15 and its molecular weight is 231.29 .Chemical Reactions Analysis
As a PROTAC linker, this compound plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.29 . Its chemical formula is C11H21NO4 . The compound is a white to off-white solid .Scientific Research Applications
Synthesis of Redox Derivatives of Lysine : 4-Boc-amino-2,2-dimethylbutyric acid has been used in the synthesis of redox-active amino acids. These amino acids are incorporated into peptide assemblies to study photoinitiated electron or energy transfer, as demonstrated in the synthesis of a light-harvesting peptide (McCafferty et al., 1995).
A Water-Soluble Agent for t-Butoxycarbonylation of Amines : This chemical serves as a stable compound that reacts with amino-acid sodium salts in aqueous solutions, producing BOC = amino-acids. This reaction is fast and yields good results through solvent extraction (Guibe-jampel & Wakselman, 1971).
Building Blocks for Pseudopeptide Synthesis : this compound is used in the synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz). These are promising for applications as building blocks in the synthesis of peptidomimetics and as scaffolds in combinatorial chemistry (Pascal et al., 2000).
Enhancement of Peptide Coupling Reactions : The compound has been found useful in enhancing peptide coupling reactions mediated by dicyclohexylcarbodiimide or symmetrical anhydrides, especially in the synthesis of peptides containing sterically hindered amino acid residues (Wang et al., 2009).
Intermolecular Hydrogen Bonding Studies : In research exploring molecular recognition, a 2,2-dimethylbutynoic acid with a pyridone terminus, similar in structure to this compound, was used to form intermolecularly hydrogen-bonded dimers (Wash et al., 1997).
Synthesis of Unnatural Amino Acids for 19F NMR : Perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, was used in model α-helical and polyproline helix peptides. This research demonstrates the utility of this compound derivatives in sensitive applications in 19F NMR (Tressler & Zondlo, 2014).
Solid-Supported Solution-Phase Synthesis : The compound was used in the solution-phase parallel synthesis of heterocycles, highlighting its versatility in high-throughput synthesis and purification using polymer-bound reagents and scavengers (Van den Eynde et al., 2004).
Conformational Analysis : Research on syn- and anti-4-amido-2,4-dimethylbutyric acid derivatives showed that these compounds populate specific conformations, which is crucial for understanding their interactions and behavior in various chemical contexts (Hoffmann et al., 2000).
Mechanism of Action
Target of Action
4-Boc-amino-2,2-dimethylbutyric acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the pathways in which these proteins are involved.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Boc-amino-2,2-dimethylbutyric acid is involved in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role as a PROTAC linker . It enables the formation of PROTACs that bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVVJUXUMIAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153039-17-9 |
Source


|
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153039-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)



![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)


